
(4-(Nonyloxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-(Nonyloxy)phenyl)boronic acid” is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), with an IC 50 of 9.1nM, and 870x selectivity for FAAH over the related enzyme MAGL . It is also a weaker inhibitor of the enzymes endothelial lipase and lipoprotein lipase .
Synthesis Analysis
While specific synthesis methods for “(4-(Nonyloxy)phenyl)boronic acid” were not found, boronic acids are generally synthesized using phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Molecular Structure Analysis
The molecular formula of “(4-(Nonyloxy)phenyl)boronic acid” is C15H25BO3, with a molecular weight of 264.17 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
“(4-(Nonyloxy)phenyl)boronic acid” is known to inhibit the enzyme fatty acid amide hydrolase (FAAH) and the related enzyme MAGL . It is also a weaker inhibitor of the enzymes endothelial lipase and lipoprotein lipase .Physical And Chemical Properties Analysis
“(4-(Nonyloxy)phenyl)boronic acid” appears as an off-white solid . It has a melting point of 143 °C . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Phenylboronic acid-functionalized conjugates are used in biomedical applications such as glucose-sensitive polymers for self-regulated insulin release in diabetes treatment and as diagnostic agents. They also play a role in wound healing and tumor targeting .
Catalysis
These compounds serve as reagents in various catalytic reactions, including rhodium-catalyzed intramolecular amination, palladium-catalyzed direct arylation, and stereoselective Heck-type reactions .
Sensing and Detection
Boronic acids are commonly used for the detection of diols and anions, functioning as molecular receptors in novel sensing methods, both optical and electrochemical .
Electrochemical Biosensors
Boronic acid-based materials are utilized in electrochemical biosensors for detecting biomolecules like glycoproteins, DNA, and lipopolysaccharides (LPSs), using electroactive labels .
Chemical Sensing Tools
Small chemical receptors based on boronic acids are employed as biochemical tools for sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Wirkmechanismus
Target of Action
The primary target of (4-(Nonyloxy)phenyl)boronic acid is the enzyme fatty acid amide hydrolase (FAAH) . FAAH is responsible for the breakdown of fatty acid amides, a class of signaling molecules involved in various physiological processes. The compound also interacts with other enzymes such as endothelial lipase and lipoprotein lipase , albeit to a lesser extent .
Mode of Action
(4-(Nonyloxy)phenyl)boronic acid acts as a potent and selective inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the levels of these signaling molecules, potentially altering various physiological processes.
Biochemical Pathways
The compound’s action primarily affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience. By inhibiting FAAH, (4-(Nonyloxy)phenyl)boronic acid increases the concentration of endocannabinoids, lipid-based neurotransmitters that bind to cannabinoid receptors .
Pharmacokinetics
Boronic acids, in general, are known for their stability and ease of handling, which could potentially influence the compound’s absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of FAAH by (4-(Nonyloxy)phenyl)boronic acid leads to an increase in the levels of fatty acid amides. This can result in a variety of effects, depending on the specific fatty acid amide whose breakdown is being inhibited. For example, increased levels of anandamide, a fatty acid amide, can result in pain relief and mood enhancement .
Action Environment
The action of (4-(Nonyloxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to FAAH . Additionally, the compound’s stability and reactivity can be influenced by the presence of other substances in the environment .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(4-(Nonyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of “(4-(Nonyloxy)phenyl)boronic acid” could be in these areas.
Eigenschaften
IUPAC Name |
(4-nonoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJSPPCQRRBXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400723 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Nonyloxy)phenyl)boronic acid | |
CAS RN |
173392-87-5 | |
| Record name | [4-(Nonyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 4-nitrobenzenecarboxylate](/img/structure/B1307524.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)
![3-[(2,6-Dichlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1307536.png)

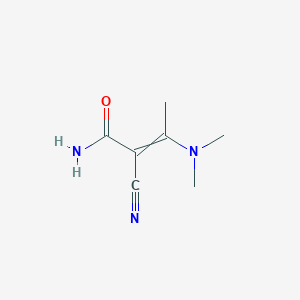
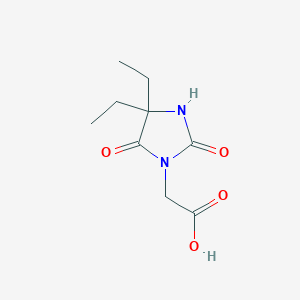

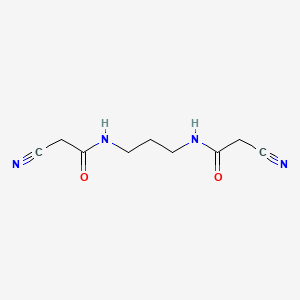
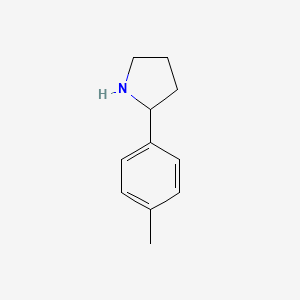
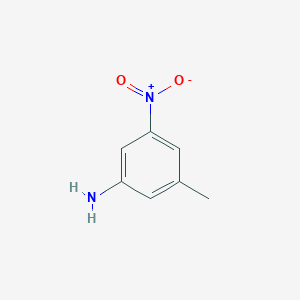
![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)